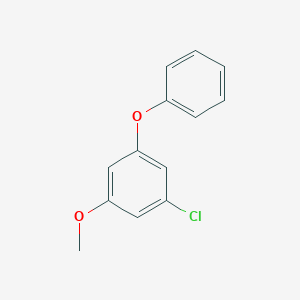
1-chloro-3-methoxy-5-phenoxyBenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-3-methoxy-5-phenoxybenzene is an organic compound with the molecular formula C13H11ClO2 It is a derivative of benzene, characterized by the presence of a chlorine atom, a methoxy group, and a phenoxy group attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Chloro-3-methoxy-5-phenoxybenzene can be synthesized through a series of electrophilic aromatic substitution reactions. The general synthetic route involves the following steps:
Nitration: Introduction of a nitro group to the benzene ring.
Reduction: Conversion of the nitro group to an amine.
Substitution: Introduction of the chlorine atom and methoxy group through electrophilic aromatic substitution reactions.
Industrial Production Methods: Industrial production of this compound typically involves large-scale electrophilic aromatic substitution reactions, utilizing catalysts and optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: 1-Chloro-3-methoxy-5-phenoxybenzene undergoes various chemical reactions, including:
Oxidation: Conversion of the methoxy group to a hydroxyl group.
Reduction: Reduction of the chlorine atom to a hydrogen atom.
Substitution: Replacement of the chlorine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like sulfuric acid (H2SO4) and aluminum chloride (AlCl3) as catalysts.
Major Products:
Oxidation: Formation of 1-chloro-3-hydroxy-5-phenoxybenzene.
Reduction: Formation of 1-methoxy-5-phenoxybenzene.
Substitution: Formation of various substituted benzene derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
1-Chloro-3-methoxy-5-phenoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-chloro-3-methoxy-5-phenoxybenzene involves its interaction with various molecular targets and pathways. The compound can undergo electrophilic aromatic substitution reactions, where the electrophile forms a sigma-bond with the benzene ring, generating a positively charged intermediate. This intermediate then undergoes further reactions to yield the final product .
Comparación Con Compuestos Similares
- 1-Chloro-3-methoxybenzene
- 1-Chloro-3-phenoxybenzene
- 1-Methoxy-3-phenoxybenzene
Uniqueness: 1-Chloro-3-methoxy-5-phenoxybenzene is unique due to the presence of both methoxy and phenoxy groups on the benzene ring, which imparts distinct chemical properties and reactivity compared to its similar compounds .
Propiedades
Número CAS |
920036-16-4 |
|---|---|
Fórmula molecular |
C13H11ClO2 |
Peso molecular |
234.68 g/mol |
Nombre IUPAC |
1-chloro-3-methoxy-5-phenoxybenzene |
InChI |
InChI=1S/C13H11ClO2/c1-15-12-7-10(14)8-13(9-12)16-11-5-3-2-4-6-11/h2-9H,1H3 |
Clave InChI |
BTAJPEXKONLWRS-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1)Cl)OC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-(4-Tert-butylphenyl)sulfonylpiperazin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B13876515.png)
![Methyl 4-{[(5-chloro-2-thienyl)carbonyl]amino}isothiazole-3-carboxylate](/img/structure/B13876527.png)
![Tert-butyl (6-(2-oxa-6-azaspiro[3.3]heptan-6-yl)pyridin-2-yl)carbamate](/img/structure/B13876530.png)
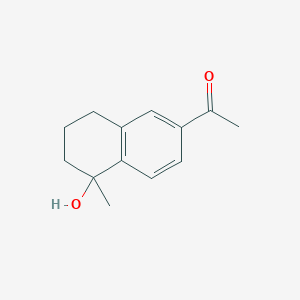
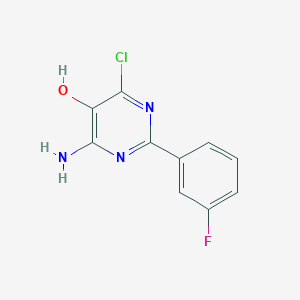
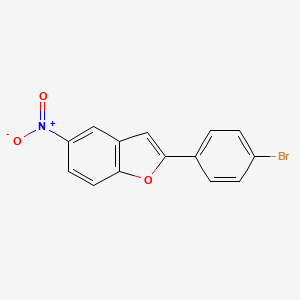
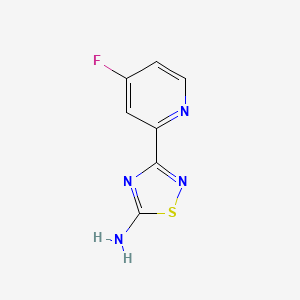
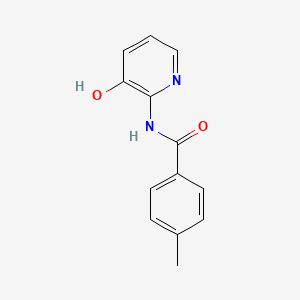
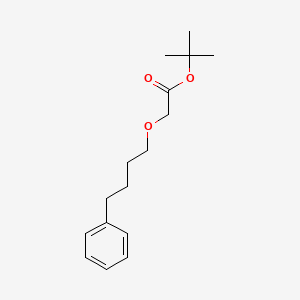
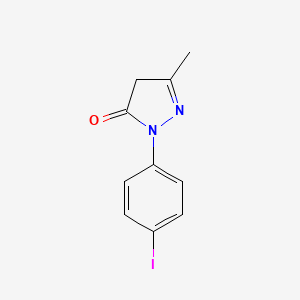
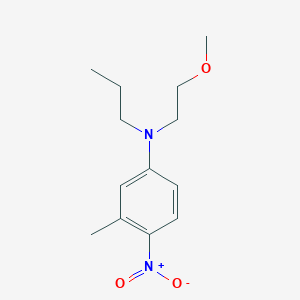
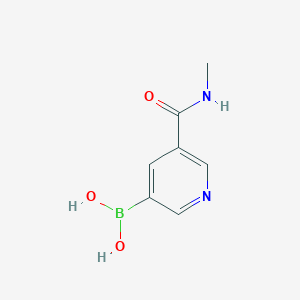
![ethyl N-[3-[(2-chlorophenyl)methyl]-4H-quinazolin-2-yl]carbamate](/img/structure/B13876599.png)
![1-[2-(Pyridin-3-yl)phenyl]ethanone](/img/structure/B13876600.png)
